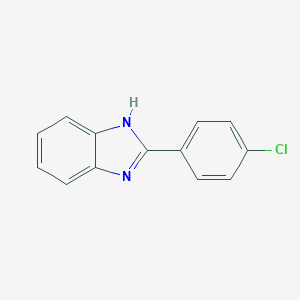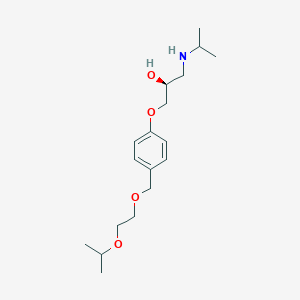
(s)-Bisoprolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor blocker that reduces the heart's workload by decreasing heart rate and cardiac output. In
作用机制
The mechanism of action of (s)-Bisoprolol involves selective inhibition of beta-1 adrenergic receptors in the heart. By blocking the effects of adrenaline and noradrenaline on the heart, (s)-Bisoprolol reduces heart rate and cardiac output, thereby decreasing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function.
生化和生理效应
(s)-Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function. (s)-Bisoprolol also reduces the release of renin, which is an enzyme that regulates blood pressure. This helps to further reduce blood pressure and improve cardiac function.
实验室实验的优点和局限性
One advantage of using (s)-Bisoprolol in lab experiments is its selectivity for beta-1 adrenergic receptors. This allows for precise targeting of the heart, making it an effective tool for studying cardiac function. Additionally, (s)-Bisoprolol has a well-established safety profile, making it a reliable and safe tool for use in lab experiments.
One limitation of using (s)-Bisoprolol in lab experiments is its potential to interact with other medications. (s)-Bisoprolol should not be used in combination with other beta-blockers or medications that affect heart rate or blood pressure. Additionally, (s)-Bisoprolol may cause side effects such as dizziness, fatigue, and shortness of breath, which may affect the results of lab experiments.
未来方向
There are several future directions for research on (s)-Bisoprolol. One area of research is the development of new formulations and delivery methods for (s)-Bisoprolol. This could include the development of extended-release formulations or novel delivery systems that improve bioavailability and reduce side effects.
Another area of research is the investigation of (s)-Bisoprolol's potential in treating other diseases. For example, (s)-Bisoprolol has been shown to reduce the risk of death and hospitalization in patients with heart failure. Further research could explore the potential of (s)-Bisoprolol in treating other cardiovascular diseases or conditions.
Conclusion
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. Its selective inhibition of beta-1 adrenergic receptors makes it an effective tool for studying cardiac function. (s)-Bisoprolol has several biochemical and physiological effects on the body, including reducing heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. Future research on (s)-Bisoprolol could explore its potential in treating other diseases or conditions and developing new formulations and delivery methods.
合成方法
The synthesis of (s)-Bisoprolol involves the reaction of (s)-1-(4-amino-3-chlorophenyl) ethanol with ethyl chloroformate, followed by the reaction of the resulting intermediate with tert-butylamine. The final product is obtained by resolving the racemic mixture using chiral chromatography. The synthesis method has been optimized to increase yield and purity, making it a reliable and efficient process for producing (s)-Bisoprolol.
科学研究应用
(s)-Bisoprolol has been widely studied in scientific research for its therapeutic potential in treating cardiovascular diseases. In a clinical trial, (s)-Bisoprolol was found to significantly reduce the risk of death and hospitalization in patients with heart failure. Additionally, (s)-Bisoprolol has been shown to improve left ventricular function and exercise tolerance in patients with dilated cardiomyopathy. These studies demonstrate the potential of (s)-Bisoprolol as an effective treatment option for cardiovascular diseases.
属性
CAS 编号 |
99103-03-4 |
|---|---|
产品名称 |
(s)-Bisoprolol |
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChI 键 |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
其他 CAS 编号 |
99103-03-4 |
同义词 |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



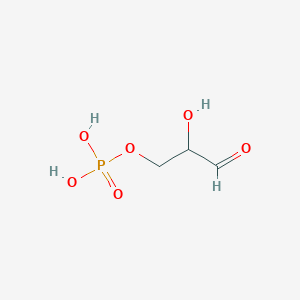

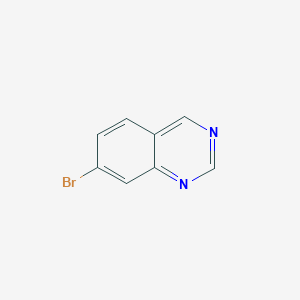

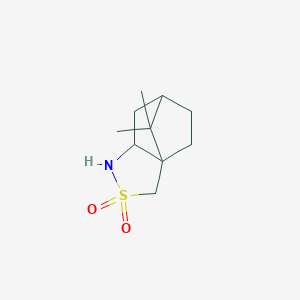

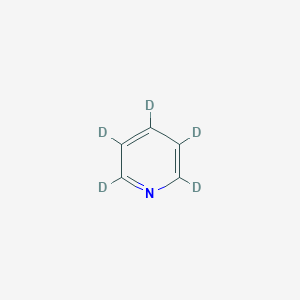
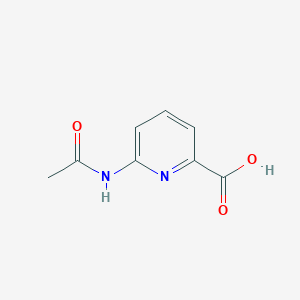

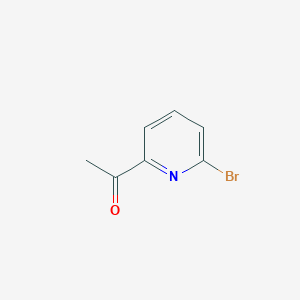
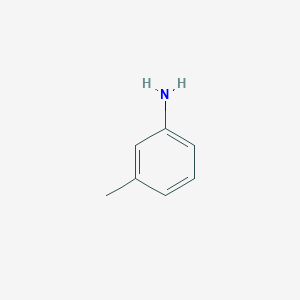

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
